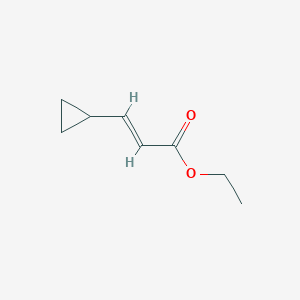

(E)-3-Cyclopropyl-acrylic acid ethyl ester

CAS No.: 21014-26-6

Cat. No.: VC7876399

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21014-26-6 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | ethyl (E)-3-cyclopropylprop-2-enoate |

| Standard InChI | InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ |

| Standard InChI Key | HXBCPBSHJYHXQV-AATRIKPKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1CC1 |

| SMILES | CCOC(=O)C=CC1CC1 |

| Canonical SMILES | CCOC(=O)C=CC1CC1 |

Introduction

Chemical Identification and Nomenclature

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl (E)-3-cyclopropylprop-2-enoate, reflects its ester functional group, trans-configuration (E-isomer), and cyclopropyl moiety attached to the α-carbon of the acrylate backbone . Its molecular formula, C₈H₁₂O₂, corresponds to a molecular weight of 140.18 g/mol. The cyclopropyl group introduces steric strain and electronic effects that influence its reactivity, particularly in conjugation with the electron-deficient double bond of the acrylate .

Table 1: Key Identifiers

Synthesis and Preparation

Synthetic Pathways

The compound is typically synthesized via esterification of (E)-3-cyclopropylacrylic acid with ethanol under acidic catalysis. Alternative routes include:

-

Horner-Wadsworth-Emmons reaction: Condensation of ethyl diethylphosphonoacetate with cyclopropanecarbaldehyde.

-

Cross-metathesis: Using Grubbs catalysts to couple cyclopropane-containing alkenes with acrylate esters.

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | 75–85 |

| Horner-Wadsworth-Emmons | NaH, THF, 0°C to RT | 60–70 |

| Cross-metathesis | Grubbs II catalyst, CH₂Cl₂ | 50–65 |

The choice of method depends on the availability of starting materials and desired stereochemical purity. The (E)-isomer predominates due to thermodynamic stability during synthesis.

Chemical Properties and Reactivity

Physicochemical Profile

The compound is a colorless to pale yellow liquid with a characteristic acrylic ester odor . It is soluble in organic solvents (e.g., dichloromethane, ethanol) but exhibits limited water solubility (<0.1 g/L at 20°C) . Key properties include:

-

Boiling Point: 210–215°C (estimated)

-

Density: 1.02 g/cm³ at 20°C

-

Refractive Index: 1.457–1.462

Reactivity and Stability

The α,β-unsaturated ester moiety enables participation in:

-

Michael additions: Nucleophilic attack at the β-position.

-

Diels-Alder reactions: As a dienophile with electron-rich dienes.

-

Radical polymerizations: Initiated by peroxides or azo compounds.

The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions, forming intermediates for carbocyclic compounds .

Applications and Research Findings

Industrial Uses

-

Polymer Chemistry: Serves as a monomer for thermosetting resins and cross-linked polymers used in coatings and adhesives .

-

Pharmaceutical Intermediates: Utilized in synthesizing cyclopropane-containing bioactive molecules, including protease inhibitors.

| Hazard | Precautionary Measures |

|---|---|

| Combustibility | Store away from ignition sources; use explosion-proof equipment |

| Skin/Eye Exposure | Wear nitrile gloves and goggles; rinse with water for 15 minutes if exposed |

| Inhalation | Use in fume hood; monitor airborne concentrations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume